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Compound of Interest

Compound Name: 8-Bromo-5-fluoroquinoline

CAS No.: 917251-99-1

Cat. No.: B152762 Get Quote

Executive Summary
8-Bromo-5-fluoroquinoline is a "privileged scaffold" in modern drug discovery, serving as a

bifunctional building block for kinase inhibitors (e.g., BTK, DNA gyrase) and GPCR ligands (5-

HT1A). Its utility stems from its orthogonal reactivity: the C8-Bromine provides a handle for

cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-Fluorine modulates

lipophilicity, metabolic stability, and pKa without introducing steric bulk.

This guide outlines the computational framework required to profile this molecule, predicting its

behavior in synthesis and biological environments. It moves beyond standard characterization

to focus on site-selectivity and electronic tuning.

Electronic Structure Theory (DFT Protocol)
To accurately predict the reactivity and spectroscopic properties of 8-Br-5-F-Q, Density

Functional Theory (DFT) is the gold standard. The presence of heavy atoms (Br) and highly

electronegative atoms (F) requires specific basis sets.

Computational Methodology
For reliable ground-state geometry and Frontier Molecular Orbital (FMO) analysis, the following

protocol is recommended based on comparative studies of halogenated quinolines [1, 2].
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Parameter Recommended Setting Rationale

Software Gaussian 16 / ORCA 5.0
Standard for organic electronic

structure.

Functional B3LYP or ωB97X-D

B3LYP is standard; ωB97X-D

accounts for dispersion (critical

for stacking interactions).

Basis Set 6-311++G(d,p)

Diffuse functions (++) are

essential for describing the

lone pairs on F, Br, and N.

Solvation PCM / SMD (Water or DMSO)
Simulates physiological or

reaction solvent environments.

Frequency Calc NImag = 0
Confirms the structure is a true

local minimum.

Frontier Molecular Orbital (FMO) Analysis
The reactivity of 8-Br-5-F-Q is dictated by the energy gap (

).

HOMO (Nucleophilic Character): Localized primarily on the quinoline

-system and the ring nitrogen lone pair. The 8-Br substituent raises the HOMO energy
slightly via mesomeric donation (+M), making the ring more electron-rich than 5-
fluoroquinoline.

LUMO (Electrophilic Character): Localized on the pyridine ring. The 5-F atom exerts a strong

inductive withdrawal (-I), stabilizing the LUMO and increasing susceptibility to nucleophilic

attack (though less so than nitro-substitution).

Chemical Hardness (

): The F/Br substitution pattern creates a "softer" polarizability profile compared to quinoline,
facilitating orbital-controlled reactions (e.g., Pd-catalyzed coupling).
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Molecular Electrostatic Potential (MESP)
MESP mapping reveals the charge distribution critical for docking and crystal packing:

Negative Potential (Red): Concentrated at the Quinoline Nitrogen (N1) and the Fluorine (F5).

Positive Potential (Blue): The "Sigma-hole" on the C8-Bromine atom. This region can form

halogen bonds (

) with protein backbone carbonyls, a key design feature in kinase inhibitors [3].

Reactivity & Synthesis Prediction
The core utility of 8-Br-5-F-Q is its ability to undergo selective functionalization. Computational

modeling explains the site-selectivity observed in synthesis.

Site-Selectivity Logic
In palladium-catalyzed cross-coupling (e.g., with boronic acids), the oxidative addition step is

rate-determining.

C8-Br Bond: The C-Br bond is significantly weaker (lower Bond Dissociation Energy, BDE)

than the C-F bond. DFT transition state calculations (TS) typically show a lower activation

barrier (

) for oxidative addition at C8-Br compared to C5-F or C-H activation.

C5-F Bond: The C-F bond is widely considered inert to standard Pd-coupling conditions.

However, it activates the C4 position for nucleophilic attack (SNAr) if the nitrogen is

quaternized.

Workflow Visualization
The following diagram illustrates the computational decision tree for characterizing this scaffold.
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Figure 1: Comprehensive computational workflow for profiling 8-Bromo-5-fluoroquinoline,

spanning from quantum mechanics to medicinal chemistry applications.

Medicinal Chemistry Applications (In Silico)
8-Br-5-F-Q is rarely the final drug; it is a fragment. However, computational profiling of this

fragment informs the properties of the final ligand.

Scaffold Hopping & Docking
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In docking studies (e.g., using AutoDock Vina or Glide), this scaffold is often used to replace

naphthalene or indole rings.

Case Study (BTK Inhibitors): In 4-aminoquinoline-3-carboxamide derivatives, the 5-Fluoro

group creates a hydrophobic interaction with Leu528 in the BTK kinase domain, while the

quinoline nitrogen forms a critical H-bond with the hinge region [3].

Protocol:

Grid Generation: Center grid on the ATP-binding pocket of the kinase (e.g., PDB: 3GEN

for BTK).

Ligand Prep: Assign Gasteiger charges; define the C8-Br bond as non-rotatable (rigid

scaffold).

Scoring: Look for poses where the 5-F is buried in a hydrophobic pocket, shielding it from

solvent.

ADMET Profiling
The introduction of Fluorine and Bromine significantly alters the physicochemical profile

compared to unsubstituted quinoline.
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Property
Predicted Trend
(vs. Quinoline)

Mechanism Significance

LogP (Lipophilicity)
Increase (~ +0.8 to

+1.2)

Halogens are

hydrophobic; Br adds

significant surface

area.

Improves membrane

permeability; may

increase plasma

protein binding.

pKa (Basicity) Decrease (~ 1-2 units)

Inductive withdrawal

by 5-F and 8-Br

reduces N-lone pair

availability.

Less likely to be

protonated at

physiological pH;

improves CNS

penetration.

Metabolic Stability Enhanced

5-F blocks P450

oxidation at the

electron-rich C5

position.

Prolongs half-life (

).

Experimental Validation Protocols
A computational model is only as good as its experimental validation. The following assays

confirm the theoretical predictions.

Spectroscopic Validation
NMR: The

F-NMR signal is a sensitive probe. Computed shielding tensors (GIAO method) should be
correlated with experimental shifts (~ -110 to -130 ppm relative to CFCl

).

X-Ray Crystallography: Verify the presence of Halogen Bonding (C-Br

N/O) predicted by MESP. The distance should be less than the sum of van der Waals radii.

Synthetic Validation
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Competition Experiment: To validate the computed site-selectivity, perform a Suzuki coupling

with 1.0 equivalent of boronic acid.

Prediction: >98% coupling at C8-Br; <2% at C5-F.

Observation: Monitor consumption of starting material via HPLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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